2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a triazole ring, and an acetylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the acetylamino group and the triazole ring. Common reagents used in these reactions include acetic anhydride for acetylation, and various triazole precursors for the formation of the triazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and triazole-containing molecules, such as:
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide analogs: These compounds share similar structural features but may have different substituents or functional groups.
Indole derivatives: Compounds with an indole core, such as tryptophan and serotonin.
Triazole-containing molecules: Compounds with a triazole ring, such as fluconazole and voriconazole.
Uniqueness
The uniqueness of this compound lies in its combination of an indole core, a triazole ring, and an acetylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H22N6O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C18H22N6O2/c1-11(2)9-16-20-18(23-22-16)21-17(26)10-24-8-7-13-14(19-12(3)25)5-4-6-15(13)24/h4-8,11H,9-10H2,1-3H3,(H,19,25)(H2,20,21,22,23,26) |
InChI Key |
YRYVNDOOUYXZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
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